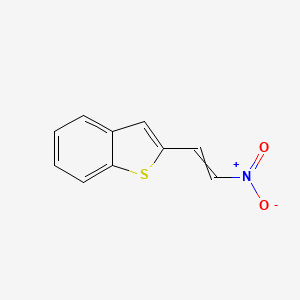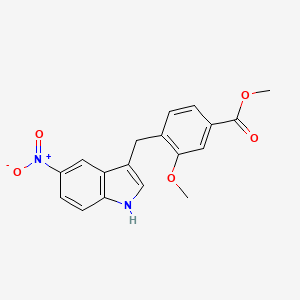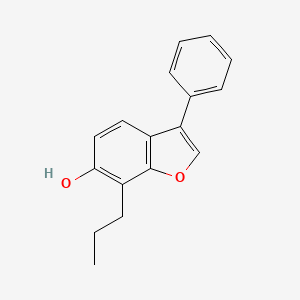
1-(Oxiran-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxiran-2-yl)prop-2-en-1-ol is a chiral organic compound with significant importance in various fields of chemistry and biochemistry. This compound features an epoxy group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its unique stereochemistry, with the (2R,3S) configuration, adds to its value in enantioselective synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of alkenes. One common method is the epoxidation of 3-hydroxy-4-pentene using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds with high stereoselectivity, yielding the desired (2R,3S) isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or chiral catalysts to ensure high enantioselectivity. Enzymatic methods using epoxide hydrolases have been explored to produce this compound with high optical purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Oxiran-2-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for epoxide hydrolases.
Industry: The compound is used in the production of fine chemicals and as a building block in polymer synthesis .
Wirkmechanismus
The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-3-isopropylmalic acid
- (2R,3S)-isocitric acid
- (2R,3S)-3-methyloxiran-2-yl phosphonic acid
Uniqueness
1-(Oxiran-2-yl)prop-2-en-1-ol is unique due to its combination of an epoxy and hydroxyl group, which provides a versatile platform for various chemical transformations. Its specific (2R,3S) configuration also makes it valuable in enantioselective synthesis, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
1-(oxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2 |
InChI-Schlüssel |
YYUNQECXARGEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



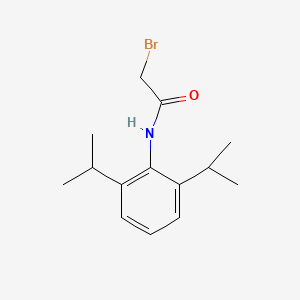
![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)
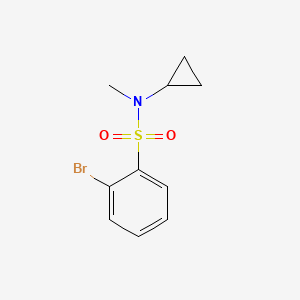


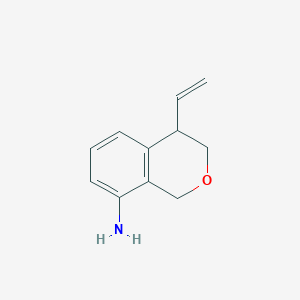
![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)

